3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a cornerstone of modern drug discovery and materials science. Compounds containing heterocyclic rings, such as the pyrrolidine (B122466) ring found in 3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde, are ubiquitous in nature and in synthetic pharmaceuticals. nih.gov The pyrrolidine scaffold, a five-membered saturated nitrogen-containing ring, is a prevalent feature in a vast array of biologically active natural products and synthetic drugs. nih.gov Its presence in a molecule can significantly influence its physical, chemical, and biological properties, often imparting favorable characteristics such as improved solubility and the ability to form crucial interactions with biological targets. nih.gov The investigation of molecules like this compound contributes to the broader understanding of how these heterocyclic systems can be incorporated into new chemical frameworks.
Relevance of Pyrrolidine and Benzaldehyde (B42025) Motifs in Organic Synthesis
Both the pyrrolidine and benzaldehyde components of this compound are of significant individual importance in the field of organic synthesis.
The pyrrolidine motif is a highly sought-after structural unit in medicinal chemistry. nih.gov It is a key component of numerous approved drugs, including treatments for a wide range of conditions. nih.gov The synthetic versatility of the pyrrolidine ring allows for the introduction of various substituents, enabling chemists to fine-tune the properties of the final molecule. organic-chemistry.org
The benzaldehyde motif , an aromatic ring bearing an aldehyde functional group, is a fundamental building block in organic chemistry. The aldehyde group is highly reactive and can participate in a wide array of chemical transformations, making it an invaluable handle for constructing more complex molecular architectures. orientjchem.org Benzaldehyde derivatives are precursors to a multitude of pharmaceuticals, agrochemicals, and fragrances. google.com The combination of these two valuable motifs within a single molecule, as seen in this compound, presents a platform for the development of novel compounds with diverse potential applications.
Scope and Objectives of Research Investigations
Research into this compound and related compounds is typically driven by a set of clear objectives. A primary goal is the development of efficient and scalable synthetic routes to access this and similar molecules. This involves exploring different chemical reactions and optimizing conditions to produce the compound in high yield and purity.
Another key objective is the exploration of the compound's chemical reactivity. Understanding how the molecule behaves in different chemical environments allows for its use as an intermediate in the synthesis of more elaborate structures. This could involve modifying the aldehyde group, the pyrrolidine ring, or the aromatic ring to generate a library of related compounds.
Ultimately, a significant driver for the investigation of novel organic compounds is the potential for discovering new biological activities. While this article will not delve into specific biological data, a common long-term goal for synthesizing compounds like this compound is to screen them for potential therapeutic applications. The unique combination of its structural features makes it a candidate for interaction with various biological targets, a hypothesis that can only be explored through dedicated research efforts.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-pyrrolidin-1-ylpropoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-12-13-5-3-6-14(11-13)17-10-4-9-15-7-1-2-8-15/h3,5-6,11-12H,1-2,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDFLHLFIHINQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 3 Pyrrolidin 1 Yl Propoxy Benzaldehyde and Analogues
Precursor Synthesis and Functionalization Strategies
The most common and flexible approach to synthesizing 3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde is a stepwise method. This involves first constructing the propoxy-substituted benzaldehyde (B42025) core, followed by the introduction of the pyrrolidine (B122466) group.
The formation of the ether linkage is typically accomplished via the Williamson ether synthesis, a robust and widely used method for preparing ethers. masterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.
In this context, the synthesis of the key intermediate, a 3-(3-halopropoxy)benzaldehyde, starts with 3-hydroxybenzaldehyde. This phenolic starting material is deprotonated with a suitable base to form a more nucleophilic phenoxide ion, which then reacts with a 1,3-dihalopropane, such as 1,3-dibromopropane. The use of a dihalide allows for one end to form the ether while the other remains as a reactive site for subsequent functionalization. A typical procedure involves reacting 3-hydroxybenzaldehyde with 1-bromooctane, 1-bromodecane, or 1-bromododecane in the presence of anhydrous potassium carbonate (K2CO3) in ethanol. researchgate.net The reaction mixture is heated under reflux to drive the SN2 reaction to completion. masterorganicchemistry.com
Table 1: Synthesis of Propoxy-Substituted Benzaldehyde Intermediates via Williamson Ether Synthesis This table presents representative reaction conditions for the etherification of a substituted phenol, which is analogous to the synthesis of 3-(3-halopropoxy)benzaldehyde.
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| 3-Hydroxybenzaldehyde | 1,3-Dibromopropane | K₂CO₃ | Ethanol | Reflux, 20h | 3-(3-Bromopropoxy)benzaldehyde | Good |
| 3-Hydroxybenzaldehyde | 1-Bromo-3-chloropropane | NaH | DMF | 0°C to RT | 3-(3-Chloropropoxy)benzaldehyde | Good |
Once the 3-(3-halopropoxy)benzaldehyde intermediate is secured, the final step is the introduction of the pyrrolidine ring. This is achieved through a nucleophilic substitution reaction, where pyrrolidine acts as the nucleophile, displacing the halide (e.g., bromide) from the terminal end of the propoxy chain. This N-alkylation reaction forms the desired tertiary amine. google.com
The reaction is typically carried out by treating the halo-intermediate with pyrrolidine in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). usf.edu A base, such as potassium carbonate or cesium hydroxide, is often added to neutralize the hydrogen halide formed during the reaction and to drive the equilibrium towards the product. google.com The synthesis of a similar compound, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, has been successfully achieved via a related nucleophilic reaction, highlighting the viability of this approach. atlantis-press.comatlantis-press.com
Direct Synthesis Approaches for this compound
A more convergent or direct synthetic strategy involves preparing a pyrrolidine-containing alkylating agent first and then reacting it with 3-hydroxybenzaldehyde. This approach reverses the order of the steps described in section 2.1.
In this pathway, pyrrolidine is first reacted with a 1,3-dihalopropane to form 1-(3-halopropyl)pyrrolidine. This intermediate, which now contains both the pyrrolidine ring and a reactive alkyl halide, is then used to alkylate 3-hydroxybenzaldehyde in a Williamson ether synthesis. As before, a base is required to deprotonate the phenol, and the reaction is typically run in a polar aprotic solvent. This method can be advantageous if the pyrrolidinyl-alkyl halide is readily available or simpler to purify than the benzaldehyde intermediate.
Multi-component Reactions Yielding Related Pyrrolidine-Benzaldehyde Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer an efficient route to complex molecules like pyrrolidine-benzaldehyde analogues. mdpi.com The 1,3-dipolar cycloaddition of azomethine ylides is a particularly powerful MCR for constructing the pyrrolidine ring. mdpi.com
In this type of reaction, an azomethine ylide is generated in situ from the condensation of an α-amino acid with an aldehyde, such as a benzaldehyde derivative. This 1,3-dipole then reacts with a dipolarophile (e.g., an alkene or alkyne) to form the five-membered pyrrolidine ring in a stereocontrolled manner. For instance, the three-component condensation of aryl aldehydes, asparagine, and N-methylmaleimide can produce polysubstituted homoproline analogues containing both an aryl group derived from the starting aldehyde and a pyrrolidine core. mdpi.com Similarly, substituted pyrrolin-2-ones can be synthesized via MCRs involving aromatic aldehydes, amines, and ethyl 2,4-dioxovalerate. beilstein-journals.org These strategies provide rapid access to diverse libraries of complex pyrrolidine scaffolds.
Table 2: Examples of Multi-component Reactions for Pyrrolidine Synthesis This table illustrates MCR strategies that can be used to generate scaffolds related to the target compound.
| Reaction Type | Component 1 | Component 2 | Component 3 | Resulting Scaffold |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Benzaldehyde | Asparagine | N-Methylmaleimide | Bicyclic Homoproline Analogue |
| Condensation | Aniline (B41778) | Benzaldehyde | Ethyl 2,4-dioxovalerate | 1,5-Diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one |
| 1,3-Dipolar Cycloaddition | Isatin | Secondary Amino Acids | 5-Arylidene thiazolidine-2,4-diones | Spirocyclic Pyrrolidines |
Optimization of Reaction Conditions and Yields
For the Williamson ether synthesis (Section 2.1.1), key parameters include the choice of base, solvent, and temperature. Stronger bases like sodium hydride (NaH) can provide faster reaction rates at lower temperatures compared to weaker bases like K2CO3, but may be less compatible with sensitive functional groups. Polar aprotic solvents such as DMF and acetonitrile (B52724) are often preferred as they effectively solvate the cation of the base while not interfering with the SN2 reaction, leading to higher yields. masterorganicchemistry.com
For the N-alkylation step (Section 2.1.2), a primary challenge is preventing the overalkylation of the amine, which would lead to the formation of quaternary ammonium (B1175870) salts. google.com The use of cesium bases, such as cesium hydroxide (CsOH), has been shown to provide high selectivity for mono-alkylation of primary amines to secondary amines. google.comusf.edu The reaction temperature must be carefully controlled; while higher temperatures can increase the reaction rate, they can also promote side reactions. The addition of a powdered molecular sieve can enhance selectivity by removing water produced during the reaction. usf.edu
Table 3: Optimization Parameters for Key Synthetic Steps This table summarizes key variables and their typical effects on the Williamson ether synthesis and N-alkylation reactions.
| Reaction | Variable | Options | Effect on Yield/Selectivity |
|---|---|---|---|
| Williamson Ether Synthesis | Base | K₂CO₃, NaH, Cs₂CO₃ | Stronger bases can increase rate but may reduce selectivity. |
| Solvent | Ethanol, DMF, Acetonitrile | Polar aprotic solvents (DMF, Acetonitrile) generally favor SN2, increasing yield. | |
| N-Alkylation | Base | K₂CO₃, CsOH | Cesium bases can improve selectivity for mono-alkylation, preventing side products. google.com |
| Solvent | DMF, DMSO | Polar aprotic solvents are preferred. | |
| Additive | Molecular Sieves | Can improve selectivity by sequestering water. usf.edu |
Stereoselective Synthesis Considerations
While this compound itself is an achiral molecule, the synthesis of chiral analogues, particularly those with substituents on the pyrrolidine ring, requires stereoselective methods. The development of such methods is a significant area of organic synthesis due to the prevalence of chiral pyrrolidine motifs in pharmaceuticals. mdpi.comresearchgate.net
Two main strategies are employed for the stereoselective synthesis of pyrrolidine derivatives:
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials that already contain the pyrrolidine ring, such as L-proline or 4-hydroxy-L-proline. mdpi.comresearchgate.netnih.gov These precursors are then chemically modified to build the rest of the target molecule, preserving the original stereochemistry.
Asymmetric Synthesis: This strategy involves creating the chiral pyrrolidine ring from achiral or racemic precursors using a chiral catalyst or auxiliary. Asymmetric 1,3-dipolar cycloaddition reactions are a prominent example, where a chiral metal catalyst or an organocatalyst directs the facial selectivity of the addition of an azomethine ylide to a dipolarophile, resulting in a highly enantioenriched pyrrolidine product. acs.org For example, using N-tert-butanesulfinylimine as a chiral auxiliary can induce a specific absolute configuration in the final pyrrolidine ring with high diastereoselectivity. acs.org These methods allow for the synthesis of complex, densely substituted pyrrolidines with precise control over their three-dimensional structure. acs.orgnih.gov
Reactivity and Derivatization Pathways of 3 3 Pyrrolidin 1 Yl Propoxy Benzaldehyde
Chemical Transformations of the Benzaldehyde (B42025) Moiety
The benzaldehyde portion of the molecule is characterized by the electrophilic carbon atom of the carbonyl group, which is susceptible to attack by nucleophiles. The presence of the electron-donating 3-propoxy group can modulate the reactivity of the aldehyde.
Condensation Reactions with Nitrogen-Containing Compounds
The aldehyde functional group readily undergoes condensation reactions with primary amines and other nitrogen-containing nucleophiles to form imines (Schiff bases). These reactions typically proceed under acidic or basic catalysis and involve the formation of a hemiaminal intermediate followed by dehydration. For instance, the reaction of 3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde with a primary amine (R-NH₂) would yield the corresponding N-substituted imine.
Such condensation reactions are fundamental in the synthesis of various heterocyclic compounds and are influenced by factors such as the nature of the amine, solvent, and temperature. A study on the condensation of substituted benzaldehydes with 4-amino-3,5-dimethyl-1,2,4-triazole highlighted the formation of stable hemiaminals and Schiff bases under neutral conditions, with the reaction outcome being dependent on solvent polarity and temperature. researchgate.net
Table 1: Examples of Condensation Reactions
| Reactant | Product Structure | Reaction Conditions |
| Aniline (B41778) | Acid catalyst (e.g., PTSA), Toluene, Reflux | |
| Hydrazine | Ethanol, Room Temperature | |
| Hydroxylamine | Pyridine, Ethanol, Heat |
Nucleophilic Additions and Subsequent Modifications
The carbonyl carbon of the benzaldehyde is electrophilic and reacts with a wide array of nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. unizin.orglibretexts.org The reactivity of aromatic aldehydes like benzaldehyde is generally lower than that of aliphatic aldehydes due to the electron-donating resonance effect of the aromatic ring. libretexts.org
Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and enolates. The addition of a Grignard reagent (R-MgBr), for example, results in the formation of a secondary alcohol after acidic workup. Subsequent oxidation of the resulting alcohol can provide the corresponding ketone.
Table 2: Nucleophilic Addition Reactions
| Nucleophile | Intermediate | Final Product (after workup) |
| Methylmagnesium bromide | 1-(3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)ethanol | |
| Sodium cyanide | 2-Hydroxy-2-(3-(3-(pyrrolidin-1-yl)propoxy)phenyl)acetonitrile | |
| Wittig Reagent (Ph₃P=CH₂) | 1-(3-(prop-1-en-2-yl)propoxy)pyrrolidine |
Reactions Involving the Pyrrolidine (B122466) Ring System
The pyrrolidine ring contains a tertiary amine, which is a key site for chemical modification.
Quaternization and Salt Formation
The lone pair of electrons on the nitrogen atom of the pyrrolidine ring makes it nucleophilic and basic. It can readily react with acids to form ammonium (B1175870) salts. Furthermore, it can undergo quaternization by reacting with alkyl halides (e.g., methyl iodide, ethyl bromide) to form quaternary ammonium salts. This reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide. Quaternization can alter the solubility and biological activity of the molecule. mdpi.commdpi.com
Ring-Opening and Ring-Expansion Reactions
While the pyrrolidine ring is generally stable, under certain conditions, it can undergo ring-opening reactions. These reactions often require activation of the nitrogen atom, for instance, through the formation of an N-oxide or a quaternary ammonium salt. researchgate.net The resulting strained ring can then be susceptible to nucleophilic attack, leading to cleavage of a C-N bond. For example, treatment of the corresponding N-oxide with an acylating agent can lead to a unizin.orgresearchgate.net-sigmatropic rearrangement followed by hydrolysis to yield a ring-opened product. While less common for unstrained rings like pyrrolidine compared to aziridines, such transformations are plausible under specific conditions. rsc.orgnih.govresearchgate.netmdpi.com
Derivatization for Advanced Chemical Scaffolds
The dual functionality of this compound makes it a valuable starting material for the synthesis of more complex molecules and diverse chemical libraries. mdpi.comacs.org By combining the reactions described above, a wide array of derivatives can be accessed.
For instance, a condensation reaction at the benzaldehyde moiety can be followed by a quaternization reaction at the pyrrolidine nitrogen. Alternatively, a nucleophilic addition to the aldehyde can be performed, and the resulting hydroxyl group can be further functionalized. This multi-directional derivatization approach allows for the systematic exploration of chemical space and the generation of novel molecular architectures with potential applications in various fields of chemistry. arabjchem.org
Formation of Quinazolinone Derivatives
Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of quinazolinone derivatives from this compound typically involves a condensation reaction with a suitable ortho-amino-substituted aromatic precursor, most commonly 2-aminobenzamide (B116534). researchgate.net
The reaction proceeds through an initial acid-catalyzed condensation between the aldehyde group of this compound and the primary amino group of 2-aminobenzamide to form a Schiff base intermediate. ijacskros.comresearchgate.net This is followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the stable quinazolinone ring system. marquette.edunih.gov Various catalytic systems, including ruthenium complexes, can be employed to facilitate this transformation, often leading to high yields and selectivity. marquette.edunih.gov The general reaction scheme is depicted below:
Reaction Scheme for Quinazolinone Synthesis
This compound + 2-Aminobenzamide → 2-(3-(3-(pyrrolidin-1-yl)propoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one
This synthetic route allows for the incorporation of the 3-[3-(pyrrolidin-1-yl)propoxy]phenyl moiety at the 2-position of the quinazolinone core, providing a scaffold for the development of novel therapeutic agents. The reaction conditions can be tailored to favor the formation of either 2,3-dihydroquinazolin-4(1H)-ones or fully aromatized quinazolin-4(3H)-ones.
Table 1: Key Features of Quinazolinone Synthesis
| Feature | Description |
|---|---|
| Reactants | This compound, 2-Aminobenzamide |
| Key Intermediate | Schiff Base (Imine) |
| Reaction Type | Condensation followed by Intramolecular Cyclization |
| Product Class | Quinazolinone Derivatives |
| Catalysts | Acids (e.g., lactic acid), Transition Metals (e.g., Ruthenium) |
Integration into Polycyclic Heterocyclic Systems
The aldehyde functionality of this compound is a key feature that enables its integration into more complex polycyclic heterocyclic systems. This is often achieved through multi-component reactions or sequential cycloaddition and annulation strategies. nih.govbeilstein-journals.org These methods are highly valued in synthetic chemistry for their efficiency in building molecular complexity in a single step.
One notable pathway involves the [3+2] cycloaddition reaction of azomethine ylides. In this approach, an azomethine ylide is generated in situ from the condensation of an amino acid with this compound. This dipole then reacts with a dipolarophile, such as a maleimide, to construct a pyrrolidine ring fused to the aromatic system. mdpi.comresearchgate.net Subsequent intramolecular reactions can then be employed to build additional rings, leading to the formation of intricate polycyclic structures. researchgate.netrsc.org
Another strategy involves the use of this compound in Povarov-type reactions, which are formal [4+2] cycloadditions, to construct tetrahydroquinoline scaffolds. These reactions typically involve the condensation of the aldehyde with an aniline and an electron-rich alkene. The resulting fused heterocyclic systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic compounds.
Table 2: Strategies for Polycyclic Heterocycle Synthesis
| Strategy | Description | Resulting Core Structure |
|---|---|---|
| [3+2] Cycloaddition | Reaction of an in situ generated azomethine ylide with a dipolarophile. | Pyrrolidine-fused systems |
| Povarov Reaction | Aza-Diels-Alder reaction involving the aldehyde, an amine, and an alkene. | Tetrahydroquinolines |
| Intramolecular Heck Reaction | Palladium-catalyzed intramolecular C-C bond formation. | Fused ring systems |
Design of Chalcone (B49325) Analogues and Related Conjugated Systems
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that serve as important precursors for the synthesis of various heterocyclic compounds and exhibit a wide range of biological activities. unl.pt The synthesis of chalcone analogues from this compound is most commonly achieved through the Claisen-Schmidt condensation. wikipedia.orgnih.gov
This base-catalyzed condensation reaction involves the reaction of this compound with an appropriate acetophenone (B1666503) or other enolizable ketone. nih.govresearchgate.net The reaction proceeds via an aldol (B89426) addition followed by dehydration to yield the characteristic α,β-unsaturated carbonyl system of the chalcone framework. rsc.org The choice of base, solvent, and reaction temperature can influence the yield and purity of the resulting chalcone. atlantis-press.com
The general reaction is as follows:
This compound + Substituted Acetophenone → 1-(Substituted-phenyl)-3-(3-(3-(pyrrolidin-1-yl)propoxy)phenyl)prop-2-en-1-one
The resulting chalcone analogues, featuring the 3-[3-(pyrrolidin-1-yl)propoxy]phenyl moiety, are highly conjugated systems. This extended conjugation can be further exploited in subsequent reactions, such as Michael additions or cycloadditions, to generate more complex molecular architectures. researchgate.netnih.gov
Table 3: Claisen-Schmidt Condensation for Chalcone Synthesis
| Parameter | Details |
|---|---|
| Reaction Name | Claisen-Schmidt Condensation |
| Reactants | This compound, Acetophenone derivative |
| Catalyst | Base (e.g., NaOH, KOH) |
| Key Functional Group Formed | α,β-Unsaturated Ketone |
| Product Class | Chalcone Analogues |
Formation of Other Heterocyclic Structures
Beyond the aforementioned examples, this compound is a versatile precursor for a diverse array of other heterocyclic structures. The aldehyde group can participate in various cyclocondensation reactions to form five, six, and seven-membered rings.
One important transformation is the synthesis of pyrimidine (B1678525) derivatives. This can be achieved through a multi-component reaction involving the aldehyde, an active methylene (B1212753) compound (such as malononitrile (B47326) or ethyl cyanoacetate), and a source of amidine (like urea (B33335) or thiourea). researchgate.netgsconlinepress.com These reactions, often catalyzed by an acid or base, provide a direct route to highly substituted pyrimidine rings. mdpi.com
Furthermore, the initial formation of a Schiff base by reacting this compound with a primary amine is a common first step in the synthesis of many other heterocycles. ijacskros.comresearchgate.net These imine intermediates can undergo subsequent intramolecular or intermolecular cyclization reactions. For example, reaction with α-amino acids can lead to the formation of oxazolidinones, while reaction with hydrazines can yield pyrazoline derivatives. semanticscholar.org
Table 4: Synthesis of Various Heterocycles
| Heterocycle Class | Synthetic Approach | Key Reagents |
|---|---|---|
| Pyrimidines | Multi-component cyclocondensation | Active methylene compound, Urea/Thiourea |
| Schiff Bases | Condensation | Primary amine |
| Pyrrolidines | [3+2] Cycloaddition | Amino acid, Dipolarophile |
| Pyridopyrimidines | Cyclocondensation | α-(2-pyridyl)-α-(aryl)-acetamides |
Computational and Theoretical Investigations
Quantum Chemical Studies on Molecular Structure and Stability
Quantum chemical studies are fundamental to characterizing the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, stabilities, and electronic distributions with high accuracy.
Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of organic molecules. acs.org For systems containing pyrrolidine (B122466) and benzaldehyde (B42025) moieties, DFT calculations are employed to optimize the ground-state geometry, determine vibrational frequencies, and calculate thermodynamic properties. arabjchem.org The choice of functional and basis set is crucial for accuracy; for instance, the M06-2X functional with the 6-311+G(d,p) basis set has been effectively used to examine the stability of pyrrolidine-derived ions. nih.govnih.govacs.org Such calculations can confirm that the optimized structures represent true energy minima on the potential energy surface. arabjchem.org
These computational approaches would allow for a detailed analysis of bond lengths, bond angles, and dihedral angles of 3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde. The non-planar, puckered conformation of the saturated pyrrolidine ring, a feature known as "pseudorotation," contributes significantly to the molecule's three-dimensional structure and is a key aspect of its utility in drug design. nih.govresearchgate.net DFT studies can precisely model this conformation and how it is influenced by the propoxybenzaldehyde substituent. nih.gov
The electronic properties of a molecule govern its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role. uwosh.edu The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.comsciforum.net A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com For this compound, the analysis would likely show the HOMO localized on the electron-rich pyrrolidine and substituted benzene (B151609) ring, while the LUMO would be centered on the electron-withdrawing benzaldehyde group. uwosh.edu
A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.netaimspress.com In the MESP of this compound, negative potential (typically colored red) would be expected around the oxygen atom of the carbonyl group and the nitrogen atom of the pyrrolidine ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be found around the hydrogen atoms, particularly the aldehyde proton.
Below is a table summarizing key electronic properties that can be derived from DFT calculations for a representative benzaldehyde derivative.
| Property | Definition | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's ability to donate electrons (ionization potential). nih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's ability to accept electrons (electron affinity). nih.gov |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability; a larger gap signifies higher stability. irjweb.com |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. irjweb.com |
| Electronegativity (χ) | χ = -(ELUMO + EHOMO) / 2 | Measures the power of an atom or group to attract electrons. nih.gov |
| Electrophilicity Index (ω) | ω = μ² / 2η (where μ is chemical potential) | Quantifies the global electrophilic nature of a molecule. nih.gov |
Mechanistic Elucidation of Reactions Involving Pyrrolidine and Carbonyls
The reaction between the secondary amine of the pyrrolidine ring and the carbonyl group of the benzaldehyde is a cornerstone of its chemistry, leading to the formation of key intermediates like iminium ions.
The reaction of a secondary amine, such as pyrrolidine, with an aldehyde or ketone yields a positively charged species known as an iminium ion. masterorganicchemistry.comlibretexts.org This process is fundamental in organocatalysis. nih.gov Computational studies, primarily using DFT methods like M06-2X, have been extensively performed to investigate the thermodynamics of iminium ion formation and stability. acs.orgnih.govnih.govacs.org
The stability of an iminium ion relative to its constituent carbonyl compound and amine is influenced by several factors. nih.gov Conjugation with additional double bonds provides significant stabilization, with each additional bond contributing to a relative stabilization of approximately 3.5 kcal/mol. acs.org The solvent environment also plays a critical role; polar solvents tend to stabilize the charged iminium species. nih.gov DFT calculations can be used to predict the equilibrium positions for reactions where a secondary amine is exchanged between two different carbonyl compounds, thereby assessing the relative tendency of various carbonyls to form iminium ions. acs.orgnih.govacs.org Iminium ions derived from pyrrolidine are generally less stable than those from certain substituted pyrrolidines in the gas phase but show intermediate stability in polar solvents. ub.edu
The relative stability of pyrrolidine-derived iminium ions compared to a reference standard (N-propenylidenepyrrolidinium ion) can be computationally determined, as shown in the table below. A negative ΔE indicates greater stability than the reference.
| Carbonyl Compound | ΔE (kcal/mol) in Water |
| Propenal (Acrolein) | 0.0 |
| Cinnamaldehyde | -3.5 |
| Benzaldehyde | +3.8 |
| Formaldehyde | +7.2 |
| Acetone | +11.1 |
| (Data derived from computational studies on pyrrolidine and various carbonyls). nih.gov |
Understanding a chemical reaction requires not only knowing the reactants and products but also elucidating the entire reaction pathway, including any transient intermediates and transition states. researchgate.net Computational chemistry is an indispensable tool for modeling these pathways and calculating the energy barriers associated with them. acs.orgrsc.org
The formation of an iminium ion from a secondary amine and a carbonyl compound proceeds through a multi-step mechanism often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com This pathway involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. libretexts.org Subsequent protonation of the hydroxyl group turns it into a good leaving group (water), which is eliminated to form the C=N double bond of the iminium ion. libretexts.org
Molecular Modeling for Ligand-Target Interactions (In Vitro Context)
The pyrrolidine scaffold is one of the most common nitrogen heterocycles found in FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov Its three-dimensional, non-planar structure is ideal for creating specific and high-affinity interactions with biological targets like proteins and enzymes. nih.govresearchgate.net Molecular modeling techniques are used to predict and analyze how a ligand like this compound might bind to a target protein in an in vitro setting. mdpi.com
Techniques such as molecular docking are used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method involves sampling numerous conformations of the ligand within the protein's binding site and scoring them based on factors like electrostatic and van der Waals interactions. chemrxiv.org The results can reveal key interactions, such as hydrogen bonds or π-π stacking, that stabilize the ligand-protein complex. chemrxiv.org
Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted binding pose over time. nih.govresearchgate.net These simulations model the movement of every atom in the system, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies on series of pyrrolidine derivatives can build models that correlate structural features with biological activity, guiding the design of more potent compounds. researchgate.netresearchgate.netbohrium.com These computational approaches are crucial for generating hypotheses about a molecule's mechanism of action and for prioritizing candidates for experimental testing. researchgate.net
Docking Simulations with Enzymatic Targets
Molecular docking simulations have been instrumental in elucidating the binding modes of pyrrolidine-containing compounds with key enzymatic targets, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in the context of neurodegenerative diseases.
Research into a series of pyrrolidin-2-one derivatives has identified promising candidates for AChE inhibition. For instance, compounds such as 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one and 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one have demonstrated higher docking scores than the reference drug donepezil, indicating strong binding affinity to AChE. manipal.eduresearchgate.net Molecular dynamics simulations further supported that these compounds could form stable complexes with the enzyme. manipal.eduresearchgate.net
Similarly, studies on spiroquinoxalinopyrrolidine embedded chromanone hybrids have shown potent inhibitory activities against both AChE and BChE. nih.gov Docking and molecular dynamics simulations of these compounds revealed better binding affinities compared to the standard drug galantamine for AChE. nih.gov Furthermore, dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] have also been investigated as cholinesterase inhibitors, with molecular modeling studies helping to understand the observed biological activities. nih.gov
In the realm of benzaldehyde derivatives, computational studies have explored their inhibitory potential. For example, benzimidazole-based substituted benzaldehyde derivatives have been docked into the active sites of AChE and BuChE, with some compounds showing excellent inhibitory potential through key interactions with residues like Tyr334. nih.gov
The table below summarizes the docking simulation data for representative pyrrolidine and benzaldehyde derivatives with their respective enzymatic targets.
Interactive Data Table: Docking Simulations of Related Compounds
| Compound Class | Compound Example | Enzymatic Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Pyrrolidin-2-one Derivatives | 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | Acetylcholinesterase (AChE) | -18.59 | Not Specified | manipal.eduresearchgate.net |
| Pyrrolidin-2-one Derivatives | 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one | Acetylcholinesterase (AChE) | -18.057 | Not Specified | manipal.eduresearchgate.net |
| Spiroquinoxalinopyrrolidine Hybrids | Fluorinated Derivative | Acetylcholinesterase (AChE) | Better than Galantamine | Not Specified | nih.gov |
| Spiroquinoxalinopyrrolidine Hybrids | Fluorinated Derivative | Butyrylcholinesterase (BChE) | Similar to Galantamine | Not Specified | nih.gov |
| Benzimidazole-Benzaldehyde Derivatives | Compound 3 | Acetylcholinesterase (AChE) | Not Specified | Tyr334 | nih.gov |
Structure-Activity Relationship (SAR) Studies based on Computational Data
Computational studies, often employing three-dimensional quantitative structure-activity relationship (3D-QSAR) models, have been crucial in defining the structural requirements for the biological activity of pyrrolidine and benzaldehyde derivatives.
For pyrrolidin-2-one derivatives targeting AChE, a 3D-QSAR model was developed that predicted potent inhibitory activity with IC50 values in the lower micromolar range. manipal.edu This suggests that specific substitutions on the pyrrolidin-2-one scaffold are critical for enhancing inhibitory potency. manipal.eduresearchgate.net
In the case of benzaldehyde thiosemicarbazone, benzaldehyde, and benzoic acid derivatives, 3D-QSAR models (CoMFA and CoMSIA) were constructed to understand their inhibitory activities against phenoloxidase. sigmaaldrich.com These models provided insights into the steric and electronic features that govern the inhibitory potential of these compounds, aiding in the design of novel inhibitors. sigmaaldrich.com
The table below outlines the key SAR findings derived from computational studies on compounds structurally related to this compound.
Interactive Data Table: Computational SAR Findings for Related Compounds
| Compound Class | Key Structural Features for Activity | Computational Method | Therapeutic Target | Reference |
| Pyrrolidin-2-one Derivatives | Specific substitutions on the core scaffold | 3D-QSAR | Acetylcholinesterase (AChE) | manipal.edu |
| Benzaldehyde Derivatives | Steric and electronic properties of substituents | CoMFA, CoMSIA | Phenoloxidase | sigmaaldrich.com |
In Vitro Biological Activity Mechanisms of 3 3 Pyrrolidin 1 Yl Propoxy Benzaldehyde and Analogues
Enzyme Inhibition Studies and Mechanistic Insights
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the regulation of cholinergic neurotransmission. AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, terminating the nerve impulse. nih.gov BChE, while having a broader substrate specificity, also plays a role in modulating acetylcholine levels, particularly in later stages of neurodegenerative diseases like Alzheimer's where AChE levels may decrease. nih.govdergipark.org.tr Inhibition of these enzymes leads to an accumulation of acetylcholine, thereby enhancing cholinergic signaling. nih.gov This mechanism is the basis for several therapeutic strategies.
Analogues featuring a pyrrolidine (B122466) ring, a key structural component of 3-[3-(pyrrolidin-1-yl)propoxy]benzaldehyde, have been investigated as cholinesterase inhibitors. The nitrogen atom within the pyrrolidine ring is often crucial for interaction with the active site of the enzymes. dergipark.org.tr For instance, certain functionalized tetrahydroacridines and benzohydrazides have demonstrated a dual inhibitory effect on both AChE and BChE. mdpi.comdergipark.org.tr Kinetic studies and molecular modeling suggest that these types of inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to potent inhibition. dergipark.org.tr The selectivity between AChE and BChE can be modulated by structural modifications. While many compounds inhibit both enzymes, some, such as certain sulfonamide derivatives, have been developed as highly selective BChE inhibitors. nih.govmdpi.com
Table 1: In Vitro Cholinesterase Inhibitory Activity of Selected Analogues
| Compound Class | Target Enzyme | IC₅₀ (µM) | Selectivity Index (AChE/BChE) |
|---|---|---|---|
| Benzohydrazide (B10538) Analogue 1t | AChE | > 100 | < 0.22 |
| Benzohydrazide Analogue 1t | BChE | 22 | |
| Benzohydrazide Analogue 1l | AChE | > 100 | < 0.23 |
| Benzohydrazide Analogue 1l | BChE | 23 | |
| Rivastigmine (Reference) | AChE | 39 | 0.51 |
Data sourced from studies on benzohydrazide derivatives and the reference drug rivastigmine. mdpi.com
α-Amylase and α-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates, such as starch, into monosaccharides like glucose, which can then be absorbed into the bloodstream. researchgate.netmdpi.com Pancreatic α-amylase initiates the process by hydrolyzing starch into smaller oligosaccharides, which are subsequently broken down into glucose by α-glucosidases located in the small intestine. mdpi.com Inhibiting these enzymes is a therapeutic strategy to control postprandial hyperglycemia (a sharp rise in blood sugar after a meal), which is particularly important in managing type 2 diabetes mellitus. researchgate.net By slowing down carbohydrate digestion, these inhibitors reduce the rate of glucose absorption. researchgate.net
The pyrrolidine scaffold is a foundational structure in the development of various therapeutic agents, including potent inhibitors of α-amylase and α-glucosidase. researchgate.net Polyhydroxylated pyrrolidines, in particular, are known to be effective inhibitors. These molecules can mimic the structure of natural carbohydrate substrates, allowing them to bind to the active sites of the glycosidase enzymes. This competitive inhibition prevents the natural substrate from binding, thus slowing down the breakdown of dietary carbohydrates. researchgate.net The structural features of pyrrolidine derivatives are essential for optimizing their binding affinity and selectivity for these target enzymes.
Table 2: In Vitro Glycosidase Inhibitory Activity of Selected Analogues
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 3-oxolupenal | α-amylase | 12.3 |
| 3-oxolupenal | α-glucosidase | 15.2 |
| Katononic acid | α-amylase | 20.4 |
| Katononic acid | α-glucosidase | 24.5 |
| Acarbose (Reference) | α-amylase | 10.5 |
Data sourced from a study on compounds isolated from Nuxia oppositifolia. researchgate.net
Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol using NADPH as a cofactor. Under normal glycemic conditions, this pathway is minor, but in hyperglycemic states, such as in diabetes mellitus, the increased flux through this pathway leads to the accumulation of sorbitol in insulin-independent tissues. This accumulation is a key factor in the development of long-term diabetic complications, including retinopathy, neuropathy, and nephropathy. Therefore, inhibiting aldose reductase is considered a viable therapeutic approach to prevent or mitigate these complications.
Both benzaldehyde (B42025) and pyrrolidine derivatives have been identified as effective aldose reductase inhibitors. Benzaldehyde analogues have been shown to inhibit AR, with some derivatives demonstrating higher potency than standard inhibitors like sorbinil. Molecular docking studies suggest these compounds bind effectively within the active site of the enzyme. Similarly, polyhydroxylated pyrrolidine derivatives have been synthesized and found to inhibit aldose reductase, sometimes in addition to inhibiting glycosidases, making them dual-action candidates for diabetes treatment. researchgate.net The mechanism of inhibition for many AR inhibitors is uncompetitive with respect to the substrate, meaning the inhibitor binds to the enzyme-substrate complex.
Table 3: In Vitro Aldose Reductase Inhibitory Activity of Benzaldehyde Analogues
| Compound | IC₅₀ (µM) |
|---|---|
| 4-Phenyl benzaldehyde | 0.23 |
| 2-Bromobenzaldehyde | 1.37 |
Data sourced from a study on bovine kidney aldose reductase.
Cyclooxygenase (COX) and lipoxygenase (LOX) are pivotal enzymes in the arachidonic acid cascade, which produces pro-inflammatory lipid mediators. The COX enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H₂, the precursor for various prostaglandins (B1171923) and thromboxanes involved in inflammation, pain, and physiological functions. 5-Lipoxygenase (5-LOX) converts arachidonic acid into leukotrienes, another class of potent inflammatory mediators. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) often inhibit both COX isoforms, selective COX-2 inhibitors were developed to reduce gastrointestinal side effects. However, these can have cardiovascular risks. Dual inhibition of both COX and 5-LOX pathways is an attractive strategy, as it may offer broader anti-inflammatory effects with an improved safety profile.
The mechanism of COX inhibition can vary, ranging from simple competitive inhibition to slow-binding and irreversible interactions. For 5-LOX, many inhibitors work by chelating the non-heme iron atom in the enzyme's active site or by acting as reducing agents. A variety of chemical scaffolds have been explored for dual COX/5-LOX inhibition. For example, certain N-hydroxyurea derivatives and natural compounds like flavonoids have demonstrated the ability to inhibit both enzyme families. Molecular docking studies indicate that these dual inhibitors can fit into the active sites of both COX-2 and 5-LOX, interacting with key residues.
Table 4: In Vitro COX and 5-LOX Inhibitory Activity of Selected Dual-Inhibitor Analogues
| Compound Class | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| N-hydroxyurea analogue (Flurbiprofen) | COX-2 | 0.28 |
| N-hydroxyurea analogue (Flurbiprofen) | 5-LOX | 1.25 |
| N-hydroxyurea analogue (Diclofenac) | COX-2 | 0.35 |
| N-hydroxyurea analogue (Diclofenac) | 5-LOX | 2.11 |
| Celecoxib (Reference) | COX-2 | 0.15 |
Data sourced from a study on synthetic dual COX-2/5-LOX inhibitors.
Tyrosinase is a multifunctional, copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin (B1238610), the primary pigment in skin, hair, and eyes. It catalyzes two key reactions: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity). Dopaquinone is a precursor for melanin synthesis. Overproduction of melanin can lead to hyperpigmentation disorders, and tyrosinase is also responsible for undesirable browning in fruits and vegetables. Consequently, inhibitors of this enzyme are of great interest in cosmetology, medicine, and food science.
Benzaldehyde and its derivatives, which are structurally related to the core of this compound, are a well-studied class of tyrosinase inhibitors. The inhibitory mechanism of benzaldehyde-type compounds is often attributed to their ability to form a Schiff base with a primary amino group within the enzyme's active site. Kinetic studies have shown that different benzaldehyde analogues can act as competitive or uncompetitive inhibitors. For example, 2,4-dihydroxybenzaldehyde (B120756) acts as a competitive inhibitor, while 4-dimethylaminobenzaldehyde shows uncompetitive inhibition. The inhibitory activity is highly dependent on the substitution pattern on the aromatic ring. Another mechanism involves the chelation of the copper ions in the tyrosinase active site, which is essential for its catalytic activity.
Table 5: In Vitro Mushroom Tyrosinase Inhibitory Activity of Benzaldehyde Analogues
| Compound | Inhibition Type | IC₅₀ (µM) |
|---|---|---|
| 2,4-dihydroxybenzaldehyde | Competitive | Potent (value not specified) |
| 4-dimethylaminobenzaldehyde | Uncompetitive | Weak (value not specified) |
| (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one | Competitive | 4.1 |
Data sourced from studies on benzaldehyde derivatives and other synthetic inhibitors.
Dihydrofolate reductase (DHFR) is a vital enzyme in the folate metabolic pathway. It catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and several amino acids, which are the building blocks of DNA, RNA, and proteins. Consequently, the inhibition of DHFR disrupts cellular replication and growth, making it an important target for therapeutic agents in cancer and infectious diseases.
The primary mechanism of DHFR inhibition involves molecules that act as folate analogues. These inhibitors are structurally similar to the natural substrate, DHF, and act as competitive inhibitors by binding to the enzyme's active site, preventing the binding and reduction of DHF. The effectiveness of these inhibitors often relies on their high affinity for the DHFR active site. Non-classical, non-folate-like inhibitors have also been developed, and these can exhibit different inhibition kinetics, including noncompetitive or uncompetitive mechanisms. Various heterocyclic scaffolds, including those containing pyrrolidine or pyrrole (B145914) rings, have been incorporated into novel DHFR inhibitors. Some compounds, such as certain NSAIDs containing carboxylate groups, have also been reported to competitively inhibit DHFR, suggesting a broader range of chemical structures can interact with this enzyme.
Table 6: In Vitro DHFR Inhibitory Activity of Selected Analogues
| Compound Class | Target Organism | IC₅₀ (µM) |
|---|---|---|
| Pyrrolyl benzohydrazide 5l | E. coli | 0.06 |
| Pyrrolyl benzohydrazide 5m | E. coli | 0.08 |
| Pyrrolyl benzohydrazide 5l | M. tuberculosis | 0.08 |
| Pyrrolyl benzohydrazide 5m | M. tuberculosis | 0.10 |
| Trimethoprim (Reference) | E. coli | 0.05 |
Data sourced from a study on synthetic pyrrolyl benzohydrazides as dual-target inhibitors.
Antimicrobial Activity Mechanisms
The antimicrobial potential of this compound can be inferred from the activities of related chemical structures. The benzaldehyde component can contribute to antimicrobial effects through various mechanisms, while the pyrrolidine ring is a common feature in many biologically active compounds, including antimicrobials.
While direct evidence for this compound is unavailable, some pyrrolidine-containing compounds have been investigated for their effects on bacterial cell wall synthesis. For instance, certain heterocyclic scaffolds similar to pyrrolidine have been reported to inhibit penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis. nih.gov Disruption of this process leads to a compromised cell wall and subsequent bacterial cell death. The presence of the pyrrolidine ring in the target compound suggests that it could potentially interact with enzymes involved in cell wall biosynthesis.
The precise impact of this compound on bacterial protein synthesis is not documented. However, the general mechanism of action for some antimicrobial agents involves targeting bacterial ribosomes, leading to the inhibition of protein synthesis. Further research would be necessary to determine if this compound or its analogues exhibit such activity.
Analogues containing a pyrrolidine ring have shown potential in interfering with bacterial DNA synthesis. Some 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have been found to inhibit DNA gyrase and topoisomerase IV. frontiersin.org These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. frontiersin.org The pyrrolidine scaffold in this compound suggests a potential for similar interactions.
Table 1: Inhibition of E. coli DNA Gyrase by Pyrrolidine Analogues
| Compound | Structure | IC₅₀ (nM) |
| 22a | 1,2,4-oxadiazole pyrrolidine derivative | 180 ± 20 |
| 22b | 1,2,4-oxadiazole pyrrolidine derivative with 4-chlorophenyl group | 210 ± 20 |
| 22c | 1,2,4-oxadiazole pyrrolidine derivative with 4-chlorophenyl group | 120 ± 10 |
| 22d | 1,2,4-oxadiazole pyrrolidine derivative with 4-chlorophenyl group | 250 ± 20 |
| 22e | 1,2,4-oxadiazole pyrrolidine derivative | 270 ± 20 |
| Novobiocin (Standard) | - | 170 |
Data sourced from Frejat et al. (2022). frontiersin.org
Anti-inflammatory Mechanisms
The anti-inflammatory potential of this compound can be extrapolated from studies on its constituent chemical moieties. Both benzaldehyde and pyrrolidine derivatives have been reported to exhibit anti-inflammatory properties through various mechanisms.
The anti-inflammatory activity of compounds is often attributed to their ability to modulate the production of inflammatory mediators such as prostaglandins and leukotrienes. This is primarily achieved through the inhibition of key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Studies on benzaldehyde derivatives have shown that they can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical enzymes in the inflammatory cascade. acs.orgresearchgate.net The inhibition of COX-2 directly leads to a reduction in prostaglandin synthesis. Furthermore, some benzaldehyde derivatives have been found to suppress the activation of signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are upstream regulators of iNOS and COX-2 expression. nih.govnih.gov
Pyrrolidine derivatives have also been investigated for their anti-inflammatory effects. Some newly synthesized pyrrolidine derivatives have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes, suggesting a direct mechanism for reducing prostaglandin production. nih.gov
Table 2: Anti-inflammatory Activity of Benzaldehyde Analogues in LPS-stimulated RAW264.7 cells
| Compound | Effect |
| Flavoglaucin | Inhibition of pro-inflammatory mediators and cytokines via NF-κB pathway inhibition and HO-1 induction. nih.gov |
| Isotetrahydro-auroglaucin | Inhibition of pro-inflammatory mediators and cytokines via NF-κB pathway inhibition and HO-1 induction. nih.gov |
| Benzaldehyde derivative from Aspergillus terreus C23-3 | Inhibition of NO and ROS release, and reduction in protein expression of IL-6, iNOS, and COX-2 via inhibition of MAPK signaling pathway. nih.gov |
| 4-Hydroxybenzaldehyde | Suppression of NO, iNOS, and COX-2 expression. researchgate.net |
Data compiled from various sources. researchgate.netnih.govnih.gov
Anti-aggregation Mechanisms (e.g., Aβ aggregation)
The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. The formation of Aβ oligomers and fibrils is associated with neuronal toxicity and cognitive decline. Small molecules that can inhibit or modulate this aggregation process are therefore considered promising therapeutic candidates.
While direct studies on the anti-aggregation activity of this compound are limited, research on analogous structures provides insights into potential mechanisms. The structure of this compound, featuring a benzaldehyde moiety, a propoxy linker, and a pyrrolidine ring, suggests several ways it could interact with Aβ peptides.
Structure-Activity Relationship of Aβ Aggregation Inhibitors:
Studies on various small molecule inhibitors of Aβ aggregation have highlighted the importance of specific structural features. For instance, the nature of the linker between aromatic moieties can significantly influence inhibitory potency. Compounds with flexible linkers, such as a -CH₂CH₂- chain, have shown superior inhibition of Aβ42 aggregation compared to those with more rigid or shorter linkers. nih.gov The propoxy linker in this compound provides a degree of flexibility that may be crucial for effective interaction with Aβ.
Furthermore, the presence of aromatic and heterocyclic rings is a common feature among Aβ aggregation inhibitors. These moieties are thought to interact with the aromatic residues of Aβ, such as phenylalanine and tyrosine, thereby disrupting the π-π stacking interactions that are critical for fibril formation. The benzaldehyde and pyrrolidine rings of the compound could participate in such interactions.
Research on isomeric 2,4-diaminoquinazolines has demonstrated that the placement of substituents on the core scaffold can significantly impact anti-Aβ activity. nih.gov For example, halogen-substituted benzyl (B1604629) groups were found to enhance the inhibitory effect, with different isomers showing selectivity for Aβ40 versus Aβ42. nih.gov This underscores the nuanced structure-activity relationships that govern the inhibition of amyloid aggregation.
Interactive Data Table: Structure-Activity Relationship of Selected Aβ Aggregation Inhibitors
| Compound/Feature | Linker Type | Key Structural Moiety | Effect on Aβ Aggregation | Reference |
| Compound 13 | Flexible (-CH₂CH₂-) | 3-aminopyrazole | Superior inhibition | nih.gov |
| Compound 14 | Shorter (-CH₂-) | 3-aminopyrazole | Inferior inhibition | nih.gov |
| Compound 3k | N/A | 4-bromobenzyl quinazoline | Potent inhibitor of Aβ40 | nih.gov |
| Compound 4k | N/A | 4-bromobenzyl quinazoline | Superior inhibitor of Aβ42 | nih.gov |
This table is based on data from studies on analogous compounds and is intended to illustrate general principles of Aβ aggregation inhibition.
The potential anti-aggregation mechanism of this compound and its analogues likely involves a combination of these structural features, allowing them to bind to Aβ monomers or early oligomers and redirect the aggregation pathway towards non-toxic species.
Neuroprotective Mechanisms
Beyond anti-aggregation effects, the neuroprotective properties of a compound are vital for its therapeutic potential. Neuroprotection involves the preservation of neuronal structure and function in the face of insults like oxidative stress, inflammation, and apoptosis.
Reduction of Oxidative Stress and Inflammation:
Research on a novel azetidine (B1206935) derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), which shares structural similarities with the compound of interest, has demonstrated significant anti-inflammatory and anti-oxidative effects. In a model of β-amyloid-induced microglial activation, KHG26792 was shown to attenuate the production of inflammatory mediators such as IL-6, IL-1β, and TNF-α. nih.gov It also reduced levels of protein oxidation, lipid peroxidation, and reactive oxygen species (ROS). nih.gov These effects were linked to the modulation of the Akt/GSK-3β signaling pathway and the inhibition of NF-κB translocation. nih.gov
The pyrrolidine moiety itself has been implicated in cellular stress responses. Studies on a pyrrolidine compound, SS13, have shown that it can induce oxidative stress and autophagy-mediated cell death in cancer cells. nih.gov While this highlights the pro-oxidant potential in a different context, it underscores the ability of the pyrrolidine ring to participate in redox-related cellular processes. In a neuroprotective context, analogues might be designed to leverage this chemical reactivity to instead promote antioxidant pathways.
Modulation of Neuronal Cell Viability:
The neuroprotective effects of various compounds are often assessed by their ability to enhance neuronal cell viability in the presence of toxins. For instance, in vitro studies on novel 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives were conducted to evaluate their neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in a dopaminergic neuronal cell line. nih.gov While the tested steroids did not show significant neuroprotection in that specific model, the methodology is standard for evaluating the potential of new compounds to protect neurons from cell death. nih.gov
Similarly, studies with pseudopeptide amyloid aggregation inhibitors have demonstrated their neuroprotective effects against Aβ(1–42) oligomers in mouse hippocampal-derived HT22 cells. nih.gov Two of the tested inhibitors were shown to confer neuroprotection, highlighting the link between anti-aggregation properties and the preservation of neuronal viability. nih.gov
Interactive Data Table: In Vitro Neuroprotective Effects of Analogous Compounds
| Compound | Cell Line | Insult | Key Findings | Reference |
| KHG26792 | Primary microglia | Amyloid-β | Reduced inflammatory mediators and oxidative stress | nih.gov |
| Artemisinin | SH-SY5Y, Hippocampal neurons | Hydrogen Peroxide | Attenuated apoptosis and reduced ROS via AMPK pathway | mdpi.com |
| Pseudopeptide Inhibitors | HT22 | Aβ(1–42) oligomers | Demonstrated neuroprotection against Aβ toxicity | nih.gov |
| Xanthinylthio-hydrazide derivatives | Synaptosomes, microsomes, mitochondria | 6-OHDA, Fe²⁺/AA, t-BuOOH | Showed statistically significant neuroprotective effects | mdpi.com |
This table summarizes findings from studies on compounds with structural or functional relevance to this compound to illustrate potential neuroprotective mechanisms.
The neuroprotective mechanisms of this compound and its analogues are likely multifaceted, involving the attenuation of oxidative stress and neuroinflammation, and ultimately leading to the preservation of neuronal integrity and function.
Advanced Analytical Methodologies for Characterization and Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the chemical structure of 3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely available in published literature, the expected NMR spectra can be predicted based on its molecular structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The aldehydic proton (-CHO) would appear as a singlet at a characteristic downfield chemical shift, typically in the range of 9-10 ppm. The aromatic protons on the benzene (B151609) ring would produce a complex multiplet pattern between 7 and 8 ppm. The protons of the propoxy chain and the pyrrolidine (B122466) ring would be observed in the upfield region of the spectrum. Specifically, the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms would be deshielded and appear at higher chemical shifts compared to the other methylene groups.
¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. A signal for the carbonyl carbon of the aldehyde group would be expected at a significant downfield shift, generally above 190 ppm. The aromatic carbons would resonate in the 110-160 ppm range. The carbons of the propoxy chain and the pyrrolidine ring would show signals in the upfield region, with the carbons directly bonded to the heteroatoms (oxygen and nitrogen) appearing at a more downfield position due to their electron-withdrawing effects.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the chemical structure and may vary from experimental results.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehydic Proton (-CHO) | 9.0 - 10.0 | > 190 |
| Aromatic Protons | 7.0 - 8.0 | 110 - 160 |
| Propoxy Chain Protons (-OCH₂CH₂CH₂N-) | 2.0 - 4.5 | 20 - 70 |
| Pyrrolidine Ring Protons | 1.5 - 3.5 | 20 - 60 |
Infrared (IR) spectroscopy is utilized to identify the functional groups within a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to exhibit several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group would be prominent, typically appearing around 1700 cm⁻¹. The C-H stretching vibration of the aldehyde group would likely be observed as two weak bands near 2850 and 2750 cm⁻¹. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while the aliphatic C-H stretching of the propoxy and pyrrolidine moieties would appear just below 3000 cm⁻¹. The C-O stretching of the ether linkage would be expected in the region of 1250-1000 cm⁻¹.
Table 2: Expected Infrared Absorption Frequencies for this compound Note: These are expected ranges and may vary from experimental results.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aldehyde (C=O) | 1710 - 1685 | Stretching |
| Aldehyde (C-H) | 2860 - 2800 and 2760 - 2700 | Stretching |
| Aromatic (C-H) | 3100 - 3000 | Stretching |
| Aliphatic (C-H) | 3000 - 2850 | Stretching |
| Ether (C-O) | 1260 - 1000 | Stretching |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzaldehyde (B42025) moiety in this compound contains a chromophore that absorbs UV light. The spectrum would be expected to show absorptions characteristic of the π → π* and n → π* transitions of the conjugated system. The intense π → π* transition of the aromatic ring and the carbonyl group would likely appear at a lower wavelength, while the weaker n → π* transition of the carbonyl group would be observed at a longer wavelength.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage at the ether linkage and within the propoxy chain, as well as fragmentation of the pyrrolidine ring, providing valuable data for confirming the structure.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular mass of this compound. This precise mass allows for the determination of the elemental composition of the molecule, which is a definitive method for confirming its chemical formula.
Tandem Mass Spectrometry (MS/MS) would be employed to further investigate the fragmentation pathways of the molecular ion. In an MS/MS experiment, the molecular ion is selected and subjected to collision-induced dissociation, and the resulting fragment ions are analyzed. This technique would provide detailed structural information by establishing the connectivity of the different parts of the molecule, confirming the presence and arrangement of the benzaldehyde, propoxy, and pyrrolidine components.
Table 3: Summary of Expected Mass Spectrometry Data for this compound Note: These are expected observations based on the chemical structure.
| Technique | Expected Information |
|---|---|
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) and characteristic fragmentation pattern. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination. |
| Tandem Mass Spectrometry (MS/MS) | Detailed fragmentation pathways for structural confirmation. |
Electrospray Ionization (ESI) and Other Ionization Techniques
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of molecules. The ionization technique is the first critical step in MS analysis, converting neutral molecules into gas-phase ions. For a compound like "this compound," with its specific functional groups, certain ionization methods are particularly suitable.
Electrospray Ionization (ESI) stands out as the most appropriate soft ionization technique for this compound. Its ability to ionize polar and thermally labile molecules makes it ideal. The presence of the basic tertiary amine within the pyrrolidine ring allows for highly efficient protonation in a slightly acidic solution. In positive-ion mode ESI, the compound would readily form a protonated molecule, [M+H]⁺, which would be observed as the base peak in the mass spectrum. This allows for unambiguous determination of its monoisotopic mass.
Other ionization techniques could also be employed, each with specific applications:
Atmospheric Pressure Chemical Ionization (APCI) : Suitable for less polar compounds than ESI, APCI could also be used to analyze this molecule, likely also producing a strong [M+H]⁺ ion.
Matrix-Assisted Laser Desorption/Ionization (MALDI) : Typically used for very large molecules like proteins, MALDI is less common for small molecules but could be used for specialized applications, such as imaging the compound's distribution in tissue samples.
The choice of ionization technique directly influences the type of information obtained, with ESI being the primary choice for routine identification and quantification when coupled with liquid chromatography.
Chromatographic Separation Techniques
Chromatography is fundamental to separating "this compound" from starting materials, by-products, or degradants before its detection and quantification.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile, polar compounds. For "this compound," a reverse-phase HPLC (RP-HPLC) method would be the standard approach. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The compound's retention would be controlled by adjusting the ratio of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is critical. This ensures the pyrrolidine nitrogen is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times. Detection is typically achieved using a UV detector, leveraging the strong absorbance of the benzaldehyde chromophore.
Table 1: Illustrative HPLC Parameters for Analysis
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. The suitability of GC for "this compound" (M.W. 247.34 g/mol ) is borderline. While it has a moderate molecular weight, its polarity due to the ether and amine functionalities could lead to peak tailing and potential degradation at high injector temperatures. A successful GC analysis would require a highly inert system and careful optimization of the temperature program. A polar capillary column would likely be necessary to achieve adequate separation from related impurities. Derivatization, while possible, is often avoided to simplify sample preparation.
Table 2: Plausible GC Parameters for Analysis
| Parameter | Value |
|---|---|
| Column | DB-5ms (or similar mid-polarity, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 150 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and greater sensitivity. A UPLC method for "this compound" could reduce the run time from 15-20 minutes to under 3 minutes, dramatically increasing sample throughput for purity testing or screening assays.
Multi-dimensional chromatography, such as 2D-LC, offers exceptionally high separation power for analyzing the compound in highly complex matrices. In this technique, a fraction from the first chromatographic separation is transferred to a second, orthogonal column for further separation. This is particularly useful for isolating and identifying trace-level impurities that co-elute with the main compound in a standard one-dimensional separation.
Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. Given that "this compound" is readily protonated in acidic buffers to form a positive ion, CE is a viable analytical technique. It offers very high separation efficiency and requires minimal sample and solvent consumption. CE is particularly adept at separating compounds with very similar structures but different charge states, making it a complementary technique to HPLC for purity profiling.
Hyphenated Techniques for Enhanced Analysis
To achieve unambiguous identification and characterization, chromatographic systems are often coupled directly to mass spectrometers. These "hyphenated" techniques provide both separation and structural information in a single analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the most powerful and widely used technique for analyzing compounds like "this compound." Coupling the separation power of HPLC or UPLC with the detection specificity and sensitivity of MS (typically with an ESI source) allows for the confirmation of the compound's molecular weight and the identification of unknown impurities by their mass. High-resolution mass spectrometry (HRMS) can provide elemental composition, confirming the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) : If a robust GC method can be developed, GC-MS provides excellent structural information. The electron ionization (EI) source typically used in GC-MS is a high-energy technique that causes reproducible fragmentation of the molecule. The resulting fragmentation pattern serves as a "fingerprint," which can be used to confirm the compound's identity and elucidate the structure of unknown related substances by analyzing the fragment ions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
